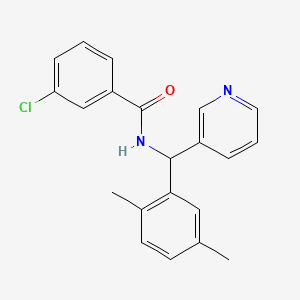
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide, also known as DPA-714, is a compound that has been extensively studied for its potential use in imaging and treating neuroinflammation.
Wirkmechanismus
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide binds to the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and is upregulated in response to neuroinflammation. This compound binding to TSPO allows for the detection of activated microglia and astrocytes using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to have a high affinity for TSPO, making it an effective imaging agent for neuroinflammation. In addition, this compound has been shown to cross the blood-brain barrier, allowing for imaging of neuroinflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide for imaging neuroinflammation is its high specificity for TSPO, allowing for accurate detection of activated microglia and astrocytes. However, one limitation is that TSPO expression can also be upregulated in response to other stimuli, such as oxidative stress, making it difficult to distinguish between different types of inflammation.
Zukünftige Richtungen
For 3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide include the development of new imaging techniques and the exploration of its potential therapeutic uses. New imaging techniques could improve the sensitivity and specificity of this compound for detecting neuroinflammation. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may have potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to explore these potential therapeutic uses.
Synthesemethoden
The synthesis of 3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dimethylphenyl(pyridin-3-yl)methanol in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been primarily studied for its potential use in imaging neuroinflammation. Neuroinflammation is a process that occurs in the brain in response to injury or disease and is characterized by the activation of microglia and astrocytes. These activated cells release pro-inflammatory cytokines, chemokines, and reactive oxygen species, which can lead to neuronal damage and cell death. Imaging neuroinflammation is important for the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-8-9-15(2)19(11-14)20(17-6-4-10-23-13-17)24-21(25)16-5-3-7-18(22)12-16/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHBFTYWHQXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
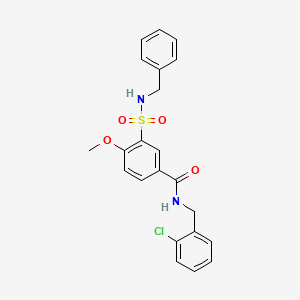

![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)

![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
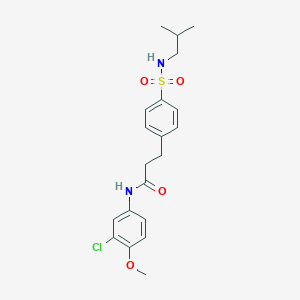
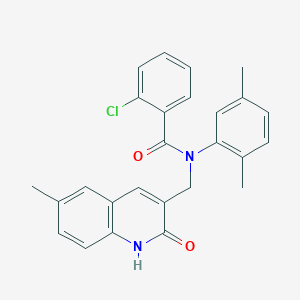
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)

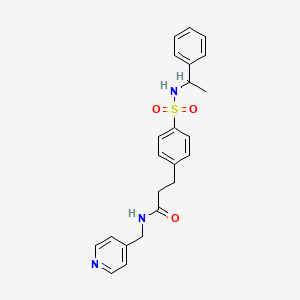
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)

